![molecular formula C15H15F2N5O3 B2433985 7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725218-16-6](/img/structure/B2433985.png)
7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine . It’s part of a class of compounds that have been shown to have significant biological activity, including potential as calcium channel modulators, phosphodiesterase 2 inhibitors for treatment of memory disorders, and potential anti-Alzheimer’s disease drugs .
Synthesis Analysis
The synthesis of variously substituted 5-amino-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles and 5-amino-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles has been demonstrated using 1,8-diazabicyclo[5.4.0]undec-7-ene as a catalyst . The reaction of 2-benzylidenemalononitriles and 3-aryl-1H-pyrazol-5-amines or 1H-1,2,4-triazol-5-amine allows obtaining the respective pyrazolo[1,5-a]pyrimidines and [1,2,4]triazolo[1,5-a]pyrimidines in high yields up to 93% .Molecular Structure Analysis
The molecular structure of this compound can be analyzed through various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The structure can also be confirmed through single-crystal X-ray diffraction .Chemical Reactions Analysis
The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems via the processes of ring opening and ring closure, is a key reaction in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined through various techniques. For instance, the compound’s density can be determined . Additionally, its IR, 1H NMR, 13C NMR, and mass spectral data can be used to confirm its structure .科学的研究の応用
- Researchers have employed this compound as a reactant for synthesizing Ruthenium (II)-Hmtpo complexes. These complexes exhibit intriguing properties and may find applications in catalysis, materials science, and bioinorganic chemistry .
- The compound serves as a precursor for dihydroorotate dehydrogenase inhibitors with antimalarial activity. These inhibitors target the parasite’s metabolic pathways, potentially leading to novel antimalarial drugs .
- Scientists have utilized it as a reactant in the Vilsmeier reaction of conjugated carbocycles and heterocycles. This reaction is valuable for functionalizing aromatic compounds and creating diverse chemical structures .
- The compound has been studied for its pharmacological activity, particularly its binding to HIV TAR RNA. Understanding its interactions with RNA molecules could provide insights into antiviral drug development .
- Building on insights from related studies, researchers have explored derivatives with thieno[3,2-d]pyrimidin-4(3H)-one cores bearing 1,2,4-triazole and glycoside scaffolds. These derivatives hold promise as potential anti-cancer agents .
- A structurally related compound, 7-(4-CL-PH)-5-(2-DIFLUOROMETHOXY-PH)-4,5,6,7-4H-(1,2,4)triazolo(1,5-a)pyrimidine, has also been investigated. Its applications may overlap with the original compound, but further research is needed .
Ruthenium (II)-Hmtpo Complexes
Antimalarial Activity
Vilsmeier Reaction
Pharmacological Investigations
Designing Anti-Cancer Agents
Related Compound with Chlorine Substitution
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of CDK2, preventing it from interacting with its natural substrates and thus halting the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell proliferation, which can lead to cell death or senescence . The compound’s action on CDK2 also influences other biochemical pathways related to cell growth and survival .
Pharmacokinetics
The compound’s efficacy against various cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been shown to inhibit cell growth and induce apoptosis within these cells .
Safety and Hazards
While specific safety and hazard information for this compound is not available in the sources, it’s important to note that any new compounds should be thoroughly tested for toxicity before use. Some related compounds have been tested against non-cancer HEK293 cell line (human embryonic kidney 293), which resulted in lower toxicity of these compounds .
将来の方向性
特性
IUPAC Name |
7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N5O3/c1-7-11(13(18)23)12(22-15(21-7)19-6-20-22)8-3-4-9(25-14(16)17)10(5-8)24-2/h3-6,12,14H,1-2H3,(H2,18,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYMVGMDJYENNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(F)F)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。